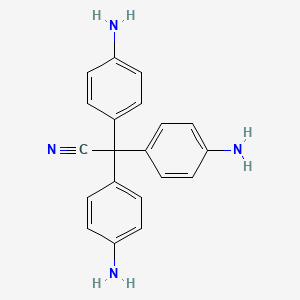

2,2,2-Tris(4-aminophenyl)acetonitrile

説明

Structure

3D Structure

特性

CAS番号 |

4439-05-8 |

|---|---|

分子式 |

C20H18N4 |

分子量 |

314.4 g/mol |

IUPAC名 |

2,2,2-tris(4-aminophenyl)acetonitrile |

InChI |

InChI=1S/C20H18N4/c21-13-20(14-1-7-17(22)8-2-14,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,22-24H2 |

InChIキー |

CREJIZMWIBUNAF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N |

正規SMILES |

C1=CC(=CC=C1C(C#N)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N |

他のCAS番号 |

4439-05-8 |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2,2 Tris 4 Aminophenyl Acetonitrile

Established Synthesis Routes for Tris(4-aminophenyl) Motifs

The synthesis of molecules containing the tris(4-aminophenyl) core can be achieved through various strategies. A direct and efficient method for preparing 2,2,2-Tris(4-aminophenyl)acetonitrile involves an acid-catalyzed trimerization reaction. This approach starts from a readily available precursor, 4-aminobenzonitrile (B131773).

The typical procedure involves dissolving 4-aminobenzonitrile in a suitable solvent, such as chloroform, followed by the dropwise addition of a strong acid like triflic acid. The reaction proceeds at room temperature over an extended period, after which the product is precipitated by adding the mixture to water. This method highlights a straightforward pathway to the target molecule under controlled conditions.

| Reaction | Reagents | Conditions | Outcome |

| Trimerization | 4-aminobenzonitrile, Triflic Acid, Chloroform | Room temperature, 48 hours | Precipitation of this compound upon addition to water |

Table 1: Direct Synthesis of this compound.

An alternative and widely used strategy for synthesizing aromatic amines is the reduction of their corresponding nitro compounds. While a direct, documented synthesis of this compound from its nitro-analogue, 2,2,2-Tris(4-nitrophenyl)acetonitrile, is not prominently reported, this pathway is chemically feasible and follows established principles of organic synthesis.

The proposed route would consist of two main steps:

Synthesis of the Nitro Precursor : The synthesis of 2,2,2-Tris(4-nitrophenyl)acetonitrile could be envisioned through a pathway analogous to its amino counterpart: the acid-catalyzed trimerization of 4-nitrophenylacetonitrile. This precursor, 4-nitrophenylacetonitrile, is a known compound that can be synthesized by methods such as the nitration of phenylacetonitrile. google.com

Reduction of the Nitro Groups : The three nitro groups on the precursor molecule would then be reduced to primary amines. This transformation is a cornerstone of organic chemistry and can be accomplished using various reagents. libretexts.org Common methods include catalytic hydrogenation with catalysts like palladium, platinum, or Raney nickel. thieme-connect.dewikipedia.org Another effective method is the use of metals in acidic media, such as tin powder in the presence of ethanol. rsc.org

| Reducing Agent/System | Typical Conditions | Notes |

| H₂ with Pd, Pt, or Ni catalyst | Elevated temperature and pressure | A common, clean, and economical industrial method. libretexts.orgwikipedia.org |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether solvent, followed by acid workup | A powerful and effective, though less economical, reducing agent. thieme-connect.depressbooks.pub |

| Tin (Sn) and Hydrochloric Acid (HCl) | Reflux | A classic laboratory method for nitro group reduction. |

| Sodium Borohydride (NaBH₄) with CoCl₂ | Alcoholic solvents | A milder alternative to LiAlH₄. wikipedia.org |

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds.

Derivatization Strategies for Functionalization and Advanced Structures

The presence of multiple reactive sites—three primary amino groups and one nitrile group—allows for extensive derivatization of this compound. These modifications are key to creating more complex, functional molecules and advanced materials.

The three peripheral primary amine groups are nucleophilic and can readily undergo a variety of chemical reactions typical of anilines.

A significant application of this reactivity is in the synthesis of Covalent Organic Frameworks (COFs). The amine groups can react with aldehydes via a Schiff base condensation reaction. For instance, reacting a related tripodal amine, tris(4-aminophenyl)amine (B13937) (TAPA), with terephthalaldehyde (B141574) leads to the formation of a highly ordered, porous COF material. chemicalbook.comyoutube.com This demonstrates a powerful strategy for using this compound as a tripodal linker to construct crystalline, porous polymers with applications in gas storage, catalysis, and electronics.

Other functionalization strategies for the amine groups include:

Acylation : Reaction with acyl chlorides or anhydrides to form stable amide linkages.

Carbamate Formation : Reaction with chloroformates or similar reagents.

Alkylation : Reaction with alkyl halides, although this can be challenging to control and may lead to mixtures of primary, secondary, and tertiary amines.

The central nitrile group offers another point for chemical modification, providing a route to different core functionalities while retaining the tripodal amine structure.

Hydrolysis: The nitrile group can be hydrolyzed to produce either an amide or a carboxylic acid. pressbooks.pub

Partial Hydrolysis : Under milder basic or acidic conditions, the nitrile can be converted to the corresponding amide, yielding 2,2,2-Tris(4-aminophenyl)acetamide. semanticscholar.orgunacademy.com

Complete Hydrolysis : Under more vigorous acidic or basic conditions, typically involving prolonged heating, the hydrolysis proceeds further to yield the carboxylic acid, 2,2,2-Tris(4-aminophenyl)acetic acid. semanticscholar.org

Reduction: The nitrile group can be reduced to a primary amine.

Amine Formation : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group to a primary amine, yielding 2,2,2-Tris(4-aminophenyl)ethanamine. libretexts.orgthieme-connect.depressbooks.pub This transformation converts the central functional group into a fourth amine, creating a tetra-amine compound.

Aldehyde Formation : The nitrile can be partially reduced to an aldehyde using specific reagents like Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. wikipedia.org This would produce 2,2,2-Tris(4-aminophenyl)acetaldehyde.

| Transformation | Reagents | Product Functional Group |

| Partial Hydrolysis | H₂O, mild acid or base | Amide (-CONH₂) |

| Complete Hydrolysis | H₂O, strong acid or base, heat | Carboxylic Acid (-COOH) |

| Reduction to Amine | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Reduction to Aldehyde | DIBAL-H, then H₂O | Aldehyde (-CHO) |

Table 3: Key Chemical Transformations of the Nitrile Group.

Applications of 2,2,2 Tris 4 Aminophenyl Acetonitrile in Supramolecular and Polymeric Systems

Covalent Organic Frameworks (COFs) Derived from Tris(4-aminophenyl) Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. digitellinc.comiu.edu.sa Their highly ordered structures, tunable porosity, and inherent functionality make them promising materials for a range of applications. Among the various building blocks used for COF synthesis, those possessing a C3-symmetric tris(4-aminophenyl) core, such as 2,2,2-Tris(4-aminophenyl)acetonitrile, are instrumental in creating two-dimensional (2D) layered structures. The three amine functionalities, positioned at 120-degree angles, act as nodes for network formation.

Design Principles and Topological Control in COF Synthesis

The rational design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting extended framework. rsc.org The combination of building units with specific symmetries and connectivities allows for the predictable construction of crystalline materials with desired network structures. rsc.orgresearchgate.net

The final topology of a 2D COF is determined by the symmetry of its constituent monomers. The combination of a C3-symmetric building block, such as a tris(4-aminophenyl) derivative, with a linear, C2-symmetric linker (e.g., a dialdehyde) typically results in the formation of a hexagonal lattice. researchgate.netresearchgate.net This [3+2] condensation strategy is a fundamental design principle for creating 2D COFs with honeycomb-like structures.

Alternatively, combining C4-symmetric building blocks with linear linkers can produce tetragonal topologies. researchgate.net While tris(4-aminophenyl) derivatives are inherently C3-symmetric, more complex strategies, such as using multiple types of linkers, can create COFs with varied and hierarchical pore structures, moving beyond simple hexagonal or tetragonal designs. acs.orgnih.gov For instance, the combination of a D2h-symmetric tetraamine (B13775644) with two different C2-symmetric dialdehydes has been used to create COFs with three distinct pore types within a single framework. acs.orgnih.gov

The C3-symmetry of tris(4-aminophenyl) building blocks is a pivotal factor in the synthesis of 2D COFs. nih.govbohrium.com This threefold rotational symmetry directs the formation of ordered, periodic networks. The central core of the building block significantly influences its conformation and, consequently, the properties of the resulting COF.

For example, Tris(4-aminophenyl)amine (B13937) (TAPA), a widely used C3-symmetric building block, has a central nitrogen atom that provides considerable rotational freedom to the phenyl rings. This flexibility can be contrasted with more rigid C3-symmetric linkers like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). acs.org

Table 1: Comparison of C3-Symmetric Tris(4-aminophenyl) Building Blocks This table provides a comparative overview of common C3-symmetric building blocks and the specified compound.

| Compound Name | Acronym | Central Core | Key Conformational Feature | Reference |

|---|---|---|---|---|

| Tris(4-aminophenyl)amine | TAPA | Nitrogen Atom | Propeller-like, flexible | |

| 1,3,5-Tris(4-aminophenyl)benzene | TAPB | Benzene Ring | More rigid and planar | acs.org |

| This compound | - | Acetonitrile (B52724) Group (C-CN) | Non-planar, propeller-like with sp3 carbon center | uni.lu |

Imine-Linked and Polyimide COFs

The amine groups of tris(4-aminophenyl) building blocks are versatile reactive sites for forming robust linkages.

Imine-Linked COFs: The most common method for synthesizing COFs from amine-based precursors is through Schiff base condensation with aldehyde-containing monomers. This reaction forms strong, reversible imine bonds (-C=N-), a key feature of dynamic covalent chemistry that allows for "error-checking" during the crystallization process, leading to highly ordered materials. iu.edu.santu.edu.sg For example, the reaction of TAPA with terephthalaldehyde (B141574) (PDA) yields a well-studied imine-linked COF (TAPA-PDA) that has been explored for applications such as electrochromism. nih.govresearchgate.net The synthesis is often performed under solvothermal conditions, sometimes with an acid catalyst to facilitate the dehydration step. nih.gov

Polyimide COFs: Alternatively, reacting tris(4-aminophenyl) building blocks with dianhydrides, such as pyromellitic dianhydride (PMDA) or 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), produces polyimide COFs. acs.org These frameworks are known for their exceptional thermal and chemical stability. The synthesis involves an imidization reaction, typically in a high-boiling solvent mixture with a catalyst. acs.org Polyimide COFs derived from TAPA and TAPB have been investigated for gas adsorption and as electrode materials in aqueous batteries. acs.org A study comparing polyimide COFs with different building block symmetries found that a [C3 + C2] topology led to a more commensurate arrangement of aromatic rings between layers, enhancing π–π interactions compared to [C3 + C3] systems. nih.gov

Structural Tunability and Pore Engineering in COFs

A key advantage of COFs is the ability to precisely control their structural properties, such as pore size and chemical environment, through the judicious selection of building blocks. rsc.orgnih.gov This "pore engineering" is critical for tailoring the material for specific applications.

The pore size of a COF can be systematically tuned by varying the length of the linker molecule. For example, in a hexagonal COF formed from a C3-symmetric amine, using a longer dialdehyde (B1249045) linker will result in a larger hexagonal pore. This principle allows for the creation of isoreticular series of COFs with identical topologies but different pore dimensions. nih.gov

Furthermore, the functionality of the pores can be engineered by introducing chemical groups onto the building blocks. nih.gov This can be achieved either by using pre-functionalized monomers or through post-synthetic modification of the framework. For instance, introducing hydrophilic groups can alter the material's interaction with water, while incorporating catalytic sites can create active materials for chemical transformations. researchgate.net Advanced strategies, such as using a mix of linkers with different lengths or symmetries, can create complex COFs with multiple, distinct pore environments within a single structure, leading to hierarchical porosity. acs.orgnih.govacs.org

Table 2: Research Findings on Pore Engineering in COFs This table summarizes key research findings related to the structural tunability of COFs.

| Strategy | Description | Outcome | Reference |

|---|---|---|---|

| Linker Extension | Using linkers of different lengths while maintaining the same symmetry. | Systematic control over pore size, creating isoreticular frameworks. | nih.gov |

| Heterostructural Mixed Linkers | Condensation of one monomer with two or more different linkers. | Creation of COFs with multiple, distinct pore sizes and shapes in one framework. | acs.orgnih.gov |

| Pore Surface Engineering | Introducing functional groups onto the building blocks before or after synthesis. | Tailored pore environment with specific chemical properties (e.g., hydrophilicity, catalytic activity). | nih.gov |

| Pore-in-Pore Engineering | Packing polymers or other molecules into the nanochannels of a COF membrane. | Creates hierarchical pore structures that can enhance separation performance. | acs.org |

Interlayer Interactions and Stacking Patterns in COFs (e.g., π–π stacking, hydrogen bonding)

π–π Stacking: The aromatic rings of the building blocks in adjacent layers interact via π–π stacking. acs.orgnih.gov The arrangement of these layers can vary, leading to different stacking patterns, such as eclipsed (AA) or staggered (AB) stacking. In AA stacking, the layers are perfectly aligned on top of each other, while in AB stacking, they are offset. The specific stacking mode affects the alignment of the pores and the electronic communication between layers. nih.gov The strength of these interactions can be tuned; for example, calculations have shown that COFs with certain symmetries can have more favorable π-π interactions, leading to greater stability. nih.gov

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors into the COF structure can create strong, directional interlayer interactions. digitellinc.comacs.org These hydrogen bonds can enhance the structural integrity of the framework, improve crystallinity, and influence the stacking arrangement. acs.orgnih.gov For example, methoxy (B1213986) groups have been introduced into COF structures to create favorable interlayer hydrogen bonds, which were shown to enhance mechanical properties and lead to more defined stacking behavior. nih.govpnas.org Similarly, the strategic placement of amide groups can introduce hydrogen bonding that influences pore size and stability. digitellinc.com The interplay of these non-covalent forces provides a powerful tool for controlling the supramolecular architecture of COF materials. nih.govspringernature.com

Porous Polymers and Hyperbranched Architectures

The trifunctional nature of this compound is particularly advantageous for the synthesis of porous polymers and hyperbranched structures. These materials are characterized by their high surface area, low density, and numerous terminal functional groups, making them suitable for applications in catalysis, separation, and gas storage.

The primary amine functionalities of this compound serve as ideal reaction sites for the formation of polyimines and polyimides. Polyimines are typically formed through the condensation reaction of the amine groups with aldehydes, while polyimides are synthesized via a two-step process involving the reaction with a dianhydride to form a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Research on the closely related compound, tris(4-aminophenyl)amine (TAPA), provides significant insight into the potential of this compound in this area. TAPA-based polyimines and polyimides have been shown to form stable, porous materials. mdpi.com For instance, TAPA has been utilized to create polymers for the selective capture of toxic heavy metal ions from water. mdpi.com The resulting polymers benefit from the hyperbranched structure imparted by the tripodal amine monomer.

A notable example is the synthesis of a tris(4-aminophenyl)amine-based polyimide (TP) by reacting TAPA with pyromellitic dianhydride (PMDA). This process, conducted at high temperatures, yields a highly porous material. The properties of such a polyimide are summarized in the table below.

| Property | Value | Reference |

| Monomers | Tris(4-aminophenyl)amine (TAPA), Pyromellitic dianhydride (PMDA) | mdpi.com |

| Synthesis Temperature | 300 °C | mdpi.com |

| Yield | 94% | mdpi.com |

The resulting polyimide exhibits significant potential for applications in adsorption and photocatalysis. mdpi.com It is anticipated that this compound would undergo similar reactions to produce polyimines and polyimides with comparable porous and hyperbranched characteristics, with the nitrile group potentially offering an additional site for post-synthetic modification.

Dendrons are wedge-shaped, monodisperse macromolecules that are fundamental components in the construction of larger, perfectly branched dendrimers. The synthesis of dendrons can be achieved through either divergent or convergent approaches. In a divergent synthesis, the dendron is grown outwards from a central core, while in a convergent approach, the peripheral branches are synthesized first and then attached to a focal point.

The tripodal nature of this compound makes it an excellent candidate to act as the core or a branching unit in dendron synthesis. While specific studies on dendrons derived directly from this compound are not extensively documented, the principles of dendrimer chemistry suggest its utility. For example, the three amine groups can be reacted with suitable monomers to initiate the growth of dendritic branches.

The synthesis of second-generation dendrons using 4-aminoproline derivatives showcases a relevant synthetic strategy. nih.gov This involves amide coupling reactions, with reagents such as PyBOP/HOBt proving effective. nih.gov Such methods could be adapted for the functionalization of the amine groups of this compound to build up dendritic structures. These highly branched molecules are known for their high solubility and low viscosity. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Tris(4-aminophenyl) Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and connectivity of the organic linker are crucial in determining the topology and properties of the resulting framework. Tris(4-aminophenyl) ligands, including this compound, are of significant interest in this field due to their ability to act as tripodal linkers, leading to the formation of 3D porous networks.

While direct synthesis of MOFs using this compound is an emerging area, the use of analogous tris(4-aminophenyl) compounds is well-established. For instance, tris(4-aminophenyl)amine (TAPA) has been employed as a building block for covalent organic frameworks (COFs), which share architectural principles with MOFs. mdpi.comnih.gov

The synthesis of three novel MOFs from 1,3,5-tris(1-imidazolyl)benzene, a ligand with similar C3 symmetry, and various dicarboxylate ligands with Co(II) and Zn(II) metal salts demonstrates the formation of 3D porous frameworks. rsc.org In these structures, the tripodal ligand pillars 2D layers into a 3D architecture. rsc.org One of these MOFs exhibited selective adsorption of C2H2 over C2H4 and C2H6 over CH4. rsc.org

| MOF | Metal Ion | Tripodal Ligand | Auxiliary Ligand | Resulting Framework |

| 1 | Co(II) | 1,3,5,-tris(1-imidazolyl)benzene (tib) | 5-amino-1,3-benzenedicarboxylate (abdc), oxalate (B1200264) (ox) | 3D porous framework |

| 2 | Co(II) | 1,3,5,-tris(1-imidazolyl)benzene (tib) | 5-amino-1,3-benzenedicarboxylate (abdc) | 3D porous framework |

| 3 | Zn(II) | 1,3,5,-tris(1-imidazolyl)benzene (tib) | 1,4-naphthalene dicarboxylic acid (napdc) | 3D framework |

The amine groups of this compound can be readily modified, for example, through Schiff base condensation with pyridine-2-carboxaldehyde, to create ligands suitable for coordination with metal ions like Fe(II), leading to the formation of complex structures. researchgate.net

Supramolecular Assemblies and Inorganic Cages via Self-Assembly Mechanisms

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. The tripodal geometry of this compound and its derivatives makes them ideal building blocks for the construction of discrete, three-dimensional supramolecular assemblies such as cages and capsules.

A notable example is the synthesis of an adaptable Fe(II) tetrahedral cage, [Fe4L4]8+, from a tris(4-aminophenyl)phosphate pro-ligand. nih.govresearchgate.net This pro-ligand is first synthesized and then undergoes a sub-component self-assembly with 2-pyridinecarboxaldehyde (B72084) and Fe(BF4)2. researchgate.net The resulting cage demonstrates the ability to encapsulate anionic, neutral, and cationic guest molecules by modulating the orientation of its pendant P=O groups. nih.govresearchgate.net

| Cage Component | Description | Reference |

| Pro-ligand | tris(4-aminophenyl)phosphate | nih.govresearchgate.net |

| Aldehyde | 2-pyridinecarboxaldehyde | researchgate.net |

| Metal Salt | Fe(BF4)2·6(H2O) | researchgate.net |

| Resulting Structure | [Fe4L4]8+ tetrahedral cage | nih.govresearchgate.net |

The synthesis of such cages highlights the power of using tripodal amine compounds in coordination-driven self-assembly. The resulting structures often possess well-defined internal cavities that can be utilized for host-guest chemistry, catalysis, and molecular recognition. The use of tris-(4-aminophenyl)triazine in the self-assembly of an enantioselective tetrahedral nanocage further underscores the versatility of these C3-symmetric building blocks in creating complex, functional supramolecular architectures. chemrxiv.org

Advanced Functional Materials and Performance Evaluation

Catalysis and Photocatalysis

The integration of 2,2,2-Tris(4-aminophenyl)acetonitrile into larger frameworks provides a platform for developing sophisticated catalytic systems. The amine groups can act as catalytic sites themselves or as anchoring points for metallic nanoparticles, leading to diverse catalytic activities.

When this compound is used as a monomer to construct porous materials like COFs, it can form robust, high-surface-area heterogeneous catalysts. The primary amine groups distributed throughout the framework's pores can function as basic catalytic sites. The mechanism in such materials involves the adsorption of reactants onto the porous surface and their subsequent interaction with these accessible amine groups.

For instance, in materials analogous to those made from Tris(4-aminophenyl)amine (B13937) (TAPA), the covalent linkage of the monomer into a solid support enhances catalyst stability and longevity by preventing leaching into the reaction medium. mdpi.com This immobilization allows for easy separation of the catalyst from the reaction products, facilitating recycling and continuous-flow processes. The open, porous structure is crucial for efficient mass transport, ensuring reactants can reach the active sites and products can diffuse away. mdpi.com

The triphenylamine-like core structure of this compound suggests significant potential in photoredox catalysis. Triarylamines are well-known for their electron-donating properties and ability to form stable radical cations, which can act as potent photooxidants upon excitation. chemrxiv.org

Frameworks built from this compound are promising for electrocatalytic applications due to the redox-active nature of the triarylamine-like units. The reversible one-electron oxidation of these units can generate stable cation-radicals, enabling their use as electron-transfer mediators in electrochemical reactions. researchgate.net

In COFs constructed from the analogous linker TAPA, multiple stable redox states have been observed, leading to multi-state electrochromism where the material changes color in response to an applied voltage. nih.govresearchgate.net A COF based on this compound could exhibit similar behavior, with potential applications in electrochromic devices ("smart" windows), displays, and sensors. nih.gov The electrocatalytic properties could be harnessed for the oxidation of various substrates, where the framework mediates electron transfer between the electrode and the substrate. researchgate.net

Table 1: Potential Electrochromic States of a COF Based on a this compound Analogue This table is based on reported data for a TAPA-terephthalaldehyde COF and represents a potential application for a framework constructed with this compound. nih.govresearchgate.net

| State | Applied Potential | Observed Color |

|---|---|---|

| Neutral | 0 V | Orange |

| Radical Cation | +0.8 V | Pear |

| Dication | +1.2 V | Green |

The primary amine groups of this compound are ideal functional sites for organocatalysis. When incorporated into a porous framework, these amine groups can catalyze a variety of classic carbon-carbon bond-forming reactions that traditionally rely on base catalysis. researchgate.net

Knoevenagel Condensation: The basic amine sites can facilitate the condensation between an aldehyde or ketone and a compound with an active methylene (B1212753) group.

Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and an aldehyde or ketone to form β-nitroalcohols can be effectively catalyzed by these amine functionalities. mdpi.comresearchgate.net The porous framework provides a confined environment that can influence the stereoselectivity of the reaction. rsc.org

Aldol (B89426) Reaction: The amine groups can catalyze the aldol reaction between carbonyl compounds, a fundamental transformation in organic synthesis. researchgate.net

Amination Reactions: The framework can also serve as a platform for various amination reactions, utilizing the inherent reactivity of the amine groups.

The use of a solid, recyclable organocatalyst based on this framework aligns with the principles of green chemistry by avoiding soluble, and often toxic, metal-based catalysts.

Table 2: Examples of Organocatalytic Reactions Potentially Catalyzed by a this compound-Based Framework

| Reaction Name | Substrate 1 | Substrate 2 | Product Type |

|---|---|---|---|

| Knoevenagel | Benzaldehyde | Malononitrile | α,β-Unsaturated dinitrile |

| Henry | 4-Nitrobenzaldehyde | Nitromethane | β-Nitroalcohol |

Constructing a rigid, porous framework using this compound as a linker ensures that the catalytically active amine groups are spatially isolated from one another. This arrangement leads to a "single-site" heterogeneous catalyst. In such a system, each active site behaves as a discrete molecular catalyst, preventing side reactions between adjacent sites and promoting uniform catalytic behavior. This can lead to higher selectivity and efficiency compared to catalysts where active sites can aggregate or interact. The well-defined and uniform environment of the pores can also impart size and shape selectivity for the substrates. mdpi.com

Sensing and Detection Platforms

The unique structural and electronic properties of materials derived from this compound make them excellent candidates for chemical sensing and detection platforms. By incorporating this molecule into structures like COFs or Molecularly Imprinted Polymers (MIPs), highly selective and sensitive sensors can be developed. acs.org

In a MIP-based sensor, the this compound-derived framework would be polymerized in the presence of a target analyte (template molecule). Subsequent removal of the template leaves behind nanocavities that are specifically shaped to re-bind the analyte with high selectivity. acs.orgacs.org The binding event can be transduced into a measurable signal through various mechanisms:

Electrochemical Sensing: The binding of an analyte can alter the electrochemical properties of the framework, which can be detected by techniques like cyclic voltammetry.

Optical Sensing: Binding can induce a change in fluorescence (quenching or enhancement) or a color change (in the case of electrochromic frameworks), providing a visual or spectroscopic signal.

The combination of a pre-organized porous structure from a COF with the selectivity of molecular imprinting can create powerful sensing platforms for detecting a wide range of analytes, from small organic molecules to larger biological species. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tris(4-aminophenyl)amine | TAPA |

| Graphitic carbon nitride | g-C₃N₄ |

| Tris(4-bromophenyl)amine | TBPA |

| Terephthalaldehyde (B141574) | PDA |

| Benzaldehyde | - |

| Malononitrile | - |

| 4-Nitrobenzaldehyde | - |

| Nitromethane | - |

| Acetone | - |

| 4-Hydroxybenzaldehyde | - |

| 5-hydroxytryptamine | 5-HT |

| Acrylamide | AM |

| N,N′-1,1′-bis(allylcarbamoyl)ferrocene | AC-Fc |

Chemiresistive Sensing Mechanisms

Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to an analyte. Polymers and frameworks derived from this compound are promising candidates for these sensors due to their semiconductor properties and the presence of functional amine groups that can interact with target molecules.

The fundamental mechanism involves the adsorption of analyte molecules onto the surface of the sensing material. This interaction modulates the material's charge carrier concentration or mobility, leading to a measurable change in resistance. For instance, in the detection of oxidizing gases like nitrogen dioxide (NO₂), the gas molecules can withdraw electrons from the p-type semiconductor material, increasing the concentration of holes and thus decreasing resistance. Conversely, for reducing gases, an increase in resistance would be observed. The amino groups on the polymer backbone, derived from the this compound monomer, can act as specific binding sites, enhancing sensitivity and selectivity through hydrogen bonding or other weak interactions. researchgate.net For example, sensors designed for nitroaromatic compounds, a class of explosives, rely on strong hydrogen bonds between the analyte and the polymer's functional groups to induce a response. mdpi.com The porous nature of COFs synthesized from this monomer can further amplify the response by providing a high surface area for analyte interaction.

Electrochemical Sensing Devices

Electrochemical sensors measure changes in electrical signals (e.g., current, potential) resulting from a redox reaction involving the target analyte. Covalent Organic Frameworks (COFs) synthesized using this compound or its structural analogues like tris(4-aminophenyl)amine (TAPA) are excellent platforms for these devices. frontiersin.orgnih.gov Their high surface area, tunable porosity, and inherent chemical stability make them ideal for immobilizing electroactive species or for direct interaction with analytes. mdpi.comresearchgate.net

The performance of COF-based electrochemical sensors is often enhanced by creating composites with highly conductive materials like graphene or carbon nanotubes (CNTs). mdpi.commdpi.com These materials improve electron transfer kinetics, which is crucial for sensitive detection. The sensing mechanism relies on the electrocatalytic activity of the COF or the composite material towards the analyte. For example, a COF-modified electrode can facilitate the oxidation or reduction of heavy metal ions, organic pollutants, or biomolecules, generating a current proportional to the analyte's concentration. researchgate.net The ordered pore structure of the COF enhances selectivity by controlling access to the active sites. frontiersin.org

Table 1: Performance of Electrochemical Sensors Based on Structurally Related Amine-Linked COFs

| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| TAPB-DMTP-COF | Pb²⁺ | Not specified | Not specified | researchgate.net |

| GO@COF/GCE | Not specified | Not specified | Not specified | mdpi.com |

| TAPA-PDA ecCOF | (Electrochromic) | N/A | N/A | nih.gov |

This table illustrates the application of COFs made from similar tripodal amine monomers in electrochemical sensing, suggesting the potential of this compound-based COFs.

Optical and Fluorescence-Based Sensing

Optical sensors utilize changes in light absorption (colorimetry) or emission (fluorescence) to detect analytes. Materials derived from this compound are well-suited for this purpose. The triphenylamine (B166846) core is a known fluorophore, and its electronic properties can be modulated by interactions with analytes.

A common sensing mechanism is fluorescence quenching or enhancement. When an analyte binds to the sensor, it can interfere with the fluorescence process through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a "turn-off" or "turn-on" response. researchgate.net For instance, a sensor with a benzothiazole-appended diacetonitrile structure demonstrated a distinct color change and a significant fluorescence increase upon reacting with cyanide ions, attributed to the nucleophilic addition of cyanide. rsc.org

Similarly, the porous structure of a COF can be designed to host analytes, whose presence within the framework perturbs the electronic structure and, consequently, the fluorescence properties of the material. The interaction of metal ions with porphyrin-based materials, for example, can cause either fluorescence quenching or enhancement depending on the nature of the metal ion. mdpi.com Materials made from this compound could detect analytes through a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) in their emission spectra, providing a clear signal for quantitative analysis.

Selective Analyte Recognition

The ability to selectively recognize specific analytes is a hallmark of advanced functional materials. The chemical structure of this compound provides multiple avenues for achieving selectivity.

Gases: The N-heteroatom functionalities and the potential for hydrogen bonding from the amino groups allow for the selective detection of gases like NO₂ over other analytes such as ammonia, methanol, or acetone. researchgate.net

Organic Pollutants: By using the polymer as a scaffold for molecularly imprinted polymers (MIPs), highly selective recognition sites can be created. acs.org In this technique, the polymer is formed around a template molecule (the analyte). After the template is removed, cavities that are sterically and chemically complementary to the analyte remain, enabling highly selective rebinding. researchgate.netnih.gov

Metal Ions: The amino groups in the polymer structure act as effective chelating sites for heavy metal ions. nih.gov The lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal ions like Pb²⁺, Cu²⁺, and Cr³⁺, leading to their selective capture and detection. chemicalpapers.com The selectivity can be tuned by the pH of the solution, which affects the protonation state of the amino groups. nih.gov

Explosives: Chemiresistive sensors can be designed for the selective detection of nitroaromatic explosives like 2,4-dinitrotoluene (B133949) (DNT) through strong hydrogen bonding interactions. mdpi.com

Separation, Adsorption, and Sequestration

The porosity and functionality of materials synthesized from this compound make them highly effective for separation and sequestration applications, particularly for gases and heavy metals. frontiersin.orgnih.govresearchgate.netnih.gov

Gas Separation Membranes

Polyimides and COFs are leading materials for membrane-based gas separation due to their excellent thermal stability, chemical resistance, and tunable transport properties. researchgate.net this compound is an ideal monomer for creating nitrogen-rich COFs and polyimides for this purpose. evitachem.com These materials can be fabricated into membranes, often as a thin selective layer in a mixed-matrix membrane (MMM), to separate gas mixtures like CO₂/CH₄ or H₂/CO₂. mdpi.commdpi.com

Separation performance is governed by two key parameters: permeability (the rate at which a gas passes through the membrane) and selectivity (the ratio of permeabilities of two different gases). The regular pore structure of COFs allows for precise size-sieving of gas molecules. nih.gov Furthermore, the chemical functionality of the pore walls can enhance selectivity through preferential adsorption. For example, nitrogen-rich frameworks can exhibit strong affinity for CO₂, leading to high CO₂/CH₄ selectivity. mdpi.commdpi.com

Table 2: Gas Separation Performance of Membranes with Structurally Related COF Fillers

| Membrane System | Gas Pair | Permeability (Barrer) | Selectivity | Source |

|---|---|---|---|---|

| HHU-COF-2 (8 wt%)/Matrimid® | CO₂/CH₄ | ~9 | ~51 | mdpi.com |

| ACOF-1 (16 wt%)/Matrimid® | CO₂/CH₄ | 15.3 | Maintained | mdpi.com |

| PEG-MOF (10 wt%)/6FDA-durene | CO₂/CH₄ | 1671.00 | 22.40 | mdpi.com |

1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. This table highlights the performance of various advanced membranes, indicating the potential for membranes derived from this compound.

Selective Capture of Toxic Heavy Metal Ions

The presence of a high density of amino groups makes polymers derived from this compound excellent adsorbents for removing toxic heavy metal ions from water. frontiersin.org The amine functional groups act as Lewis bases, readily donating their electron pairs to form stable chelate complexes with heavy metal cations such as Pb²⁺, Cu²⁺, Ni²⁺, and Cr³⁺. nih.govchemicalpapers.com

This adsorption process is highly effective due to the synergistic effect of a porous structure, which provides a large surface area for interaction, and the high density of amine binding sites. nih.gov Studies on amine-functionalized porous polymer gels have shown exceptionally high uptake capacities for Pb²⁺, far exceeding many benchmark adsorbents. nih.gov The efficiency of metal ion capture is often pH-dependent; at lower pH, protonation of the amino groups can cause electrostatic repulsion with metal cations, reducing adsorption. nih.gov These materials can often be regenerated and reused multiple times without a significant loss in adsorption capacity, making them a cost-effective solution for environmental remediation. researchgate.netnih.gov

Table 3: Adsorption Capacities of Amine-Functionalized Adsorbents for Heavy Metal Ions

| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (q_max) | Source |

|---|---|---|---|

| NUT-21-TETA | Pb²⁺ | 1211 mg/g | nih.gov |

| Poly(m-PDA) | Cu²⁺ | 556 µmol/g | chemicalpapers.com |

| Poly(m-PDA) | Pb²⁺ | 526 µmol/g | chemicalpapers.com |

This table showcases the high efficiency of amine-functionalized polymers in capturing heavy metals, a property directly applicable to materials synthesized from this compound.

Organic Dye Adsorption and Degradation

No specific studies detailing the use of materials derived from this compound for the adsorption or degradation of organic dyes were found. Research in this area heavily features TAPA-based polyimides and covalent organic frameworks (COFs), which have shown significant capabilities for removing dyes like Methylene Blue and Rhodamine B. bohrium.comacs.orgresearchgate.net For example, a hydrolyzed COF made from TAPA demonstrated a maximum adsorption capacity of 315.6 mg/g for Methylene Blue. bohrium.com However, no equivalent data exists for this compound.

Molecular Sieving and Nanofiltration

While the creation of porous polymers from amine-based monomers is a common strategy for developing filtration membranes, no literature was located that specifically uses this compound for this purpose. The development of COF-based membranes for molecular sieving and nanofiltration is an active area of research, with TAPA being a frequent component due to its ability to form ordered, porous structures suitable for separating molecules and ions. rsc.orgnih.gov

Solid-Phase Extraction Applications

There is no available research demonstrating the application of this compound or polymers made from it in solid-phase extraction (SPE). The general principle of using amine-functionalized materials for SPE exists, but specific studies involving this compound are absent from the literature. nih.gov

Environmental Remediation Strategies (e.g., Organic Iodide Sequestration)

No studies were found that evaluate materials based on this compound for environmental remediation, including the sequestration of organic iodides. In contrast, COFs synthesized using the related TAPA monomer have been explicitly studied for their high efficiency in capturing iodine. rsc.org

Organic Electronic Devices and Semiconductor Films

While this compound is listed in a patent for a "radiation sensitive composition," which suggests a potential role in materials for electronics or photolithography, no peer-reviewed studies detailing its performance in semiconductor films or organic electronic devices are available. TAPA and its derivatives, however, are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and have been incorporated into electrochromic devices and memristors. snu.ac.krnih.gov

Computational and Theoretical Investigations of 2,2,2 Tris 4 Aminophenyl Acetonitrile Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, analyze electronic behavior, and calculate interaction energies.

The geometry of a molecule is fundamental to its chemical and physical properties. For 2,2,2-Tris(4-aminophenyl)acetonitrile, the central quaternary carbon atom would enforce a three-dimensional, propeller-like conformation.

In contrast, its analogue TAPA features a central nitrogen atom that is a tertiary amine with an almost-planar geometry due to the resonance delocalization of the nitrogen's electron lone pair across the structure. Computational calculations for TAPA are consistent with a C–N bond length of 1.42 Å, a C–N–C bond angle of 120°, and a CCNC torsion angle of 42° for the tilting of the phenyl rings. The optimization of molecular geometries using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is a standard approach to obtain accurate structural parameters for such molecules.

The electronic properties of TAPA-based molecules make them excellent building blocks for advanced materials like Covalent Organic Frameworks (COFs), where their band gaps can be precisely tuned. Band gap engineering is crucial for developing materials for photocatalysis and electronics.

For instance, when TAPA is used as a donor moiety and paired with an acceptor unit in a COF, a significant redshift in the material's absorption spectrum is observed. This demonstrates charge transfer between the building units, leading to a narrower band gap. The strategic selection of molecular building blocks allows for the precise control of the electronic band structure in the resulting materials.

Below is a table summarizing the band gaps of COFs constructed using TAPA and TAPA-related building blocks, illustrating the effect of molecular engineering on electronic properties.

| COF Name | Monomers | Band Gap (eV) |

| Tf-TAPB COF | 1,3,5-tris(4′-aminophenyl)benzene (TAPB) & 2,4,6-triformylphloroglucinol (Tf) | 2.67 |

| Tf-TAPA COF | Tris(4-aminophenyl)amine (B13937) (TAPA) & 2,4,6-triformylphloroglucinol (Tf) | 2.08 |

| COF-OH-3 | 2,4,6-tris(4-aminophenyl)-1,3,5-triazine & 2,4,6-triformylresorcinol | 2.28 |

This table presents data for Covalent Organic Frameworks (COFs) to illustrate band gap engineering principles with TAPA and related structures.

DFT calculations are instrumental in quantifying the non-covalent interactions that govern molecular recognition and crystal packing. For two derivatives of TAPA, triethyl (nitrilotris(benzene-4,1-diyl))tricarbamate and triethyl 2,2′,2″-((nitrilotris(benzene-4,1-diyl))tris(azanediyl))tris(2-oxoacetate) , interaction energies were calculated at the B3LYP/6-31G(d,p) level to understand the stability of their crystal lattices. researchgate.net

These studies revealed that the crystal network is stabilized by various interactions, including N—H∙∙∙O hydrogen bonds and dispersive carbonyl–carbonyl interactions. researchgate.net The total interaction energy (E_tot) can be decomposed into electrostatic, dispersion, polarization, and repulsion components to elucidate the nature of the stabilizing forces. researchgate.net In one derivative, the N—H∙∙∙O interactions were found to have an equal dispersive and electrostatic nature, while in the other, the intermolecular amide hydrogen bond was more energetically favored and dispersive. researchgate.net

The table below shows the calculated interaction energies for selected intermolecular contacts in a TAPA derivative. researchgate.net

| Interacting Molecules | Interaction Type | E_tot (kJ/mol) | Electrostatic (kJ/mol) | Dispersion (kJ/mol) |

| Molecule Pair 1 | N—H∙∙∙O | -23.5 | -22.4 | -18.7 |

| Molecule Pair 2 | N—H∙∙∙O | -21.1 | -21.4 | -16.8 |

| Molecule Pair 3 | Carbonyl-Carbonyl | -13.0 | -6.6 | -15.1 |

Data derived from interaction energy calculations on a TAPA derivative to show the contribution of different forces to crystal stability. researchgate.net Values are illustrative examples from the study.

Energy frameworks are a visualization tool derived from DFT calculations that help in understanding the supramolecular architecture and mechanical properties of crystalline materials. By calculating the interaction energies between a central molecule and its neighbors, frameworks can be constructed to show the strength and directionality of the stabilizing interactions. researchgate.net

For the TAPA derivatives, energy frameworks were obtained using calculations at the B3LYP/6-31G (d, p) level of theory. researchgate.net These visualizations depict the electrostatic and dispersion contributions to the total interaction energy as separate frameworks. In one highly symmetric TAPA derivative, the energy framework revealed a honeycomb shape, while another showed a zigzagging distribution. researchgate.net The dispersion component was identified as the most significant contributor to the energy propagation in each crystal. researchgate.net These frameworks provide a clear picture of the topology of intermolecular forces that hold the crystal together.

Molecular Simulations for Mechanistic Insights (e.g., Adsorption Mechanisms)

Furthermore, a potential photocatalytic degradation mechanism was proposed based on these findings. mdpi.com First, the dye is adsorbed onto the surface of the composite material. Upon exposure to visible light, the CN component generates photogenerated electrons and holes. These reactive species then lead to the degradation of the adsorbed dye molecules. mdpi.com Such studies, combining experimental data with theoretical insights, are crucial for designing and optimizing materials for environmental remediation.

Advanced Characterization Techniques and Spectroscopic Analysis

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable tool for determining the solid-state structure of crystalline materials. It provides definitive information on atomic arrangement, crystal packing, and phase purity.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice. To perform this analysis, a high-quality single crystal of 2,2,2-Tris(4-aminophenyl)acetonitrile is required, typically grown by slow evaporation from a suitable solvent.

Table 1: Representative Crystallographic Data from SCXRD Analysis This table presents hypothetical data typical for a molecule of this nature, as a direct crystallographic information file for this compound is not publicly available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₈N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 1820.5 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline sample. It is crucial for confirming the crystalline nature of a synthesized batch of this compound and for assessing its phase purity. researchgate.net The sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of intensity versus diffraction angle (2θ)—is recorded. nih.gov

This pattern serves as a fingerprint for the crystalline phase. Each peak corresponds to a specific set of lattice planes, as described by Bragg's Law. The PXRD pattern can be used to confirm that the bulk material corresponds to the structure determined by SCXRD by comparing the experimental pattern with one simulated from the single-crystal data. researchgate.net It is also a powerful tool for identifying the presence of different crystalline forms (polymorphs) or amorphous content, as each polymorph would produce a distinct diffraction pattern. rsc.org

Table 2: Representative Powder X-ray Diffraction Peak List This table shows a hypothetical list of the most intense peaks for a crystalline sample of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 60 |

| 18.8 | 4.72 | 100 |

| 20.5 | 4.33 | 95 |

| 24.1 | 3.69 | 70 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C) within a molecule.

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is used to study the molecule directly in its solid form. This technique is especially valuable when single crystals are unavailable or for probing the structure of bulk materials. It can provide information that is complementary to PXRD, as it is sensitive to the local atomic environment rather than long-range crystalline order. rsc.org For this compound, ¹³C ssNMR would be expected to show distinct signals for the nitrile carbon, the central quaternary carbon, and the different aromatic carbons (those bonded to nitrogen versus those bonded to hydrogen). If multiple polymorphs exist, they can often be distinguished by ssNMR, as the different packing environments in each crystal form would lead to slight but measurable differences in the chemical shifts of the carbon atoms.

Solution ¹H NMR is used to determine the structure of a molecule dissolved in a suitable deuterated solvent, such as DMSO-d₆. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the three equivalent 4-aminophenyl groups would simplify the spectrum. The aromatic region would be expected to show a characteristic AA'BB' system of two doublets, corresponding to the protons ortho and meta to the amino group. A broad singlet corresponding to the six protons of the three primary amine groups would also be observed; its chemical shift can be concentration-dependent and the peak may disappear upon addition of D₂O due to hydrogen-deuterium exchange.

Table 3: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.8 - 7.0 | Doublet (d) | 6H | Aromatic protons ortho to central carbon |

| ~ 6.5 - 6.7 | Doublet (d) | 6H | Aromatic protons meta to central carbon |

Vibrational Spectroscopy (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present in a compound. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its molecular structure.

Key expected vibrations include the symmetric and asymmetric N-H stretching bands of the primary amine groups, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. researchgate.net The stretching vibration of the nitrile (C≡N) group is expected to produce a sharp, medium-intensity band around 2220-2260 cm⁻¹. nist.gov The aromatic nature of the molecule would be confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 2240 | Medium, Sharp | C≡N Nitrile Stretching |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C Ring Stretching |

| 1280 | Strong | Aromatic C-N Stretching |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy is instrumental in visualizing the physical form and structure of materials. Scanning Electron Microscopy (SEM) is employed to study the surface topography, particle shape, and size distribution of this compound powders or films. It provides high-resolution images of the material's external features, revealing details about its microcrystalline structure or amorphous nature.

Transmission Electron Microscopy (TEM), on the other hand, offers insight into the internal structure of the material. By passing a beam of electrons through an ultrathin sample, TEM can reveal information about crystallinity, lattice defects, and the presence of any nanoscale domains or porosity. For materials derived from or incorporating this compound, such as polymers or covalent organic frameworks (COFs), TEM is crucial for confirming the formation of ordered nanostructures.

Surface Area and Porosity Analysis (e.g., N2 Adsorption, BET)

Surface area and porosity are critical parameters, especially when this compound is used as a precursor for porous materials intended for catalysis or adsorption. The Brunauer-Emmett-Teller (BET) theory is the most common model used to determine specific surface area from gas adsorption data. micromeritics.com The analysis typically involves measuring the physisorption of nitrogen gas at 77 K over a range of relative pressures. micromeritics.com The amount of gas adsorbed at monolayer coverage is used to calculate the total surface area. micromeritics.com For materials with very low surface areas, krypton gas may be used as the adsorbate due to its lower vapor pressure, which allows for more accurate measurements. micromeritics.com

Beyond surface area, the full adsorption-desorption isotherm can provide detailed information about the material's porosity. The shape of the isotherm loop can distinguish between different pore structures, while applying theoretical models like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) to the data allows for the calculation of pore volume and pore size distribution. micromeritics.com These models can differentiate between micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). micromeritics.com

| Parameter | Value | Technique/Model |

|---|---|---|

| BET Surface Area | 450 m²/g | N₂ Adsorption @ 77K |

| Total Pore Volume | 0.65 cm³/g | Calculated at P/P₀ = 0.99 |

| Average Pore Diameter | 5.8 nm | BJH Model |

| Micropore Volume | 0.15 cm³/g | t-Plot Method |

UV-Visible Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL)

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique for analyzing the optical properties of solid samples. It measures the light reflected from the material's surface over the ultraviolet and visible range, providing information on the electronic transitions. From the absorption edge determined by DRS, the optical band gap of this compound can be calculated, which is a fundamental parameter for semiconductor and photocatalytic applications.

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. Exciting the sample with a specific wavelength of light promotes electrons to higher energy states; as they relax, they may emit photons of a lower energy (longer wavelength). The resulting emission spectrum provides insight into the electronic structure, excited-state dynamics, and the presence of defect states. Dendritic molecules with aromatic cores are often fluorescent, and materials based on this compound are expected to exhibit photoluminescence. researchgate.net The position, intensity, and shape of the PL peak are indicative of the material's potential for use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net

| Parameter | Value | Technique |

|---|---|---|

| UV-Vis Absorption Maximum (λₘₐₓ) | 350 nm | UV-Vis DRS |

| Optical Band Gap (E₉) | 3.1 eV | Tauc Plot from DRS Data |

| Photoluminescence Excitation (λₑₓ) | 355 nm | PL Spectroscopy |

| Photoluminescence Emission (λₑₘ) | 450 nm (Blue) | PL Spectroscopy |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. aps.orgnih.gov When the sample is irradiated with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the surface. The kinetic energy of these electrons is measured, and their binding energy is calculated, which is specific to each element.

For this compound (C₂₀H₁₈N₄), a survey scan would identify the presence of carbon (C) and nitrogen (N). High-resolution scans of the C1s and N1s regions provide detailed chemical state information. nih.gov The N1s spectrum is particularly informative, as the nitrogen atoms exist in two distinct chemical environments: the three amine groups (-NH₂) and the one nitrile group (-C≡N). These different environments result in a "chemical shift," causing them to appear at slightly different binding energies, allowing for their distinction and quantification. aps.orgnih.gov

| Core Level | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|

| C1s | C-C/C-H | |

| C1s | C-N (Amine) | |

| C1s | C-CN (Nitrile) | |

| N1s | -NH₂ (Amine) | |

| N1s | -C≡N (Nitrile) |

Thermal Stability Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. The sample is heated at a constant rate, and the mass loss is recorded, typically resulting in a curve showing decomposition steps. The onset temperature of decomposition is a critical measure of the material's stability. Related structures, such as octa(aminophenyl)silsesquioxane and covalent organic frameworks built from similar aminophenyl precursors, are known to exhibit high thermal stability, often withstanding temperatures well above 400 °C. researchgate.netrsc.org TGA is essential for defining the operational temperature limits for any application of this compound or its derivatives.

| Parameter | Value | Atmosphere |

|---|---|---|

| Onset Decomposition Temp. (Tₔ, 5% mass loss) | 410 °C | Nitrogen |

| Temperature of Max. Decomposition Rate | 455 °C | Nitrogen |

| Char Yield at 800 °C | 55% | Nitrogen |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HR-MS))

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for confirming the molecular weight and elemental composition of a compound with extremely high accuracy. Unlike standard mass spectrometry, HR-MS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of a molecule's chemical formula from its exact mass. For this compound (formula: C₂₀H₁₈N₄, monoisotopic mass: 314.15314 Da), HR-MS can verify its identity by matching the measured mass to the theoretical mass. uni.lu The analysis can be performed on various ionized forms of the molecule, known as adducts (e.g., [M+H]⁺, [M+Na]⁺). uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 315.16042 |

| [M+Na]⁺ | 337.14236 |

| [M+K]⁺ | 353.11630 |

| [M-H]⁻ | 313.14586 |

| [M+NH₄]⁺ | 332.18696 |

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. colostate.edu It is measured using techniques like Laser Doppler Velocimetry, where the velocity of particles moving under an applied electric field is determined. colostate.edu Particles with a high zeta potential (e.g., > +30 mV or < -30 mV) are generally considered to form stable suspensions due to strong electrostatic repulsion, which prevents aggregation or flocculation. colostate.edu

For this compound, which contains basic amine groups, the zeta potential is expected to be highly dependent on the pH of the dispersant. In acidic solutions, the amine groups will be protonated (-NH₃⁺), leading to a positive surface charge and a positive zeta potential. As the pH increases, the groups deprotonate, the surface charge decreases, and the zeta potential becomes less positive, eventually crossing zero at the isoelectric point (IEP) before becoming negative at high pH. colostate.edu Understanding this behavior is vital for processing the material in liquid media.

| pH of Dispersant | Zeta Potential (mV) | Dispersion Stability |

|---|---|---|

| 3.0 | +35.2 | Stable |

| 5.0 | +21.5 | Unstable/Aggregating |

| 7.0 | +5.1 | Highly Unstable |

| 8.5 (IEP) | 0.0 | Maximum Instability |

| 10.0 | -18.9 | Unstable/Aggregating |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。